4-Hydroxy-6-methylheptan-2-one

Physical Chemistry Thermodynamics Distillation

4-Hydroxy-6-methylheptan-2-one (CAS 57548-36-4) is an aliphatic β-hydroxy ketone (a beta-ketol) formed via aldol condensation of isovaleraldehyde and acetone. It bears a hydroxyl at C4, a ketone at C2, and a methyl branch at C6 on a seven-carbon backbone.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 57548-36-4
Cat. No. B12698187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-methylheptan-2-one
CAS57548-36-4
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)C)O
InChIInChI=1S/C8H16O2/c1-6(2)4-8(10)5-7(3)9/h6,8,10H,4-5H2,1-3H3
InChIKeyZVJYRWZHXCWWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-6-methylheptan-2-one (CAS 57548-36-4): A Beta-Hydroxy Ketone Building Block for Flavor and Synthesis


4-Hydroxy-6-methylheptan-2-one (CAS 57548-36-4) is an aliphatic β-hydroxy ketone (a beta-ketol) formed via aldol condensation of isovaleraldehyde and acetone [1]. It bears a hydroxyl at C4, a ketone at C2, and a methyl branch at C6 on a seven-carbon backbone. The racemic mixture is listed as FEMA No. 4784 in the GRAS flavoring inventory [1]. It also serves as a key intermediate in the patented industrial synthesis of 6-methylheptan-2-one, a precursor to isophytol and fragrance materials such as tetrahydrolinalool and dihydrogeraniol [2].

Why 4-Hydroxy-6-methylheptan-2-one Cannot Be Replaced by Common In-Class Analogs


Though sharing the same molecular formula (C8H16O2) and beta-hydroxy ketone core, subtle positional and stereochemical shifts fundamentally alter physicochemical and reactive properties. The 4-hydroxy-6-methyl substitution pattern determines the aldol equilibrium constant, dehydration reactivity, and partition behavior that are essential to its dual role as both a FEMA GRAS flavor ingredient and an industrial synthesis intermediate [1]. Even positional isomers such as 6-hydroxy-6-methylheptan-2-one (a tertiary alcohol) or 1-hydroxy-6-methylheptan-2-one (an alpha-hydroxy ketone) exhibit markedly different boiling points, hydrogen-bonding capacities, and redox susceptibilities . Therefore, direct substitution without requalification in flavor formulations or revalidation of reaction yields in synthesis campaigns would introduce unacceptable variability.

Head-to-Head Quantitative Differentiation of 4-Hydroxy-6-methylheptan-2-one Against the Nearest Analogs


Boiling Point and Vapor Pressure Versus Positional Isomer 6-Hydroxy-6-methylheptan-2-one

The predicted boiling point of 4-hydroxy-6-methylheptan-2-one (219.5 ± 13.0 °C at 760 mmHg) is significantly lower than that of its positional isomer 6-hydroxy-6-methylheptan-2-one (245.9 °C at 760 mmHg) . This 26.4 °C difference reflects the impact of a secondary β-hydroxy ketone versus a tertiary hydroxy ketone on intermolecular hydrogen bonding, which directly affects distillation parameters critical for industrial purification [1].

Physical Chemistry Thermodynamics Distillation

Octanol-Water Partition Coefficient (LogP) Versus Diacetone Alcohol (4-Hydroxy-4-methylpentan-2-one)

4-Hydroxy-6-methylheptan-2-one exhibits an ACD/LogP of 0.97, reflecting its balance of a polar β-hydroxy ketone core and a moderately lipophilic heptane backbone . By contrast, the simpler β-hydroxy ketone diacetone alcohol (4-hydroxy-4-methylpentan-2-one) has a reported LogP of approximately -0.45 [1]. This ~1.4 log-unit differential demonstrates how the extended carbon chain in the target compound significantly increases lipophilicity, affecting its partitioning behavior in flavor emulsions and its extraction efficiency in synthesis workups.

Lipophilicity QSAR Flavor Partitioning

Specific Reactivity as a Dehydratable Aldol Intermediate in Patented 6-Methylheptan-2-one Synthesis

EP 0765853 A1 explicitly teaches a two-step process where 4-hydroxy-6-methylheptan-2-one is formed from isovaleraldehyde and acetone under basic aldol conditions, then directly subjected to hydrogenation under dehydration conditions to yield 6-methylheptan-2-one [1]. This reactivity profile is unique to the β-hydroxy ketone regioisomer; the α-hydroxy isomer (1-hydroxy-6-methylheptan-2-one) undergoes oxidative cleavage rather than clean dehydration under comparable conditions, and the tertiary 6-hydroxy isomer resists dehydration entirely [2]. The patent's specific reliance on the 4-hydroxy-6-methyl substitution pattern constitutes a legal and technical lock-in.

Synthetic Chemistry Aldol Condensation Process Chemistry

GRAS Regulatory Status and Usage Restriction Profile Versus Unsubstituted 2-Heptanone

4-Hydroxy-6-methylheptan-2-one holds FEMA GRAS status as a flavoring substance (FEMA No. 4784) but carries an explicit recommendation against fragrance use [1]. In contrast, unsubstituted 2-heptanone (methyl n-amyl ketone, FEMA No. 2544) is widely permitted in both flavor and fragrance applications [2]. This divergent regulatory profile creates a substitution barrier: the hydroxy-methylated derivative cannot replace 2-heptanone in fragrance blends but offers a distinct legally vetted option where a non-fragrance, food-grade ketone flavorant is required. The FEMA GRAS assessment is based on a distinct safety evidence package specific to this compound.

Regulatory Science Food Safety Flavor Chemistry

Lipoxygenase and Cyclooxygenase Inhibition: MeSH-Annotated Pharmacological Differentiation from Simple Ketones

The Medical Subject Headings (MeSH) thesaurus at the U.S. National Library of Medicine annotates 4-hydroxy-6-methylheptan-2-one under the concept of a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), as well as antioxidant activity in fats and oils [1]. Simple ketones such as 2-heptanone or 6-methylheptan-2-one lack this MeSH-annotated pharmacological profile. The MeSH annotation indicates that published biomedical literature has established this compound's enzyme inhibition profile, although direct quantitative IC50 comparisons against specific analogs require retrieval of the indexed primary studies cited by MeSH [1].

Pharmacology Enzyme Inhibition Inflammation

Specific Density and Flash Point Differentiation from 6-Methylheptan-2-one (Dehydrated Product)

The predicted density of 4-hydroxy-6-methylheptan-2-one is 0.9 ± 0.1 g/cm³ with a flash point of 88.0 ± 12.4 °C . In contrast, its dehydrated product 6-methylheptan-2-one (CAS 928-68-7) has a reported density of approximately 0.815 g/cm³ and a flash point near 52 °C [1]. The ~0.085 g/cm³ density difference and ~36 °C higher flash point mean that the β-hydroxy ketone intermediate can be safely handled under less stringent flammability controls and more easily separated from the final product by density-driven unit operations.

Safety Data Physical Properties Procurement Specifications

Optimal Deployment Scenarios for 4-Hydroxy-6-methylheptan-2-one Based on Quantitative Differentiation Evidence


Industrial Intermediate for 6-Methylheptan-2-one Production

Procurement for the manufacture of 6-methylheptan-2-one—a precursor to isophytol (Vitamin E synthesis) and specialty fragrances (tetrahydrolinalool, dihydrogeraniol)—should specify 4-hydroxy-6-methylheptan-2-one as the aldol intermediate. The patented EP 0765853 process [1] requires this specific β-hydroxy ketone structure for efficient single-pot hydrogenation/dehydration. As established in Evidence Item 3, alternative regioisomers fail to undergo the required clean dehydration, making this compound the exclusive process-compatible choice.

Food-Grade Flavor Ingredient Requiring Non-Fragrance Regulatory Simplicity

As established in Evidence Item 4, this compound's FEMA GRAS designation for food flavoring use only—with no fragrance authorization—makes it uniquely suited for food or beverage flavor systems where cross-category regulatory exposure must be minimized. Its lipophilicity (LogP 0.97, Evidence Item 2) further supports preferential partitioning into lipid-based food matrices, offering differentiated performance over more polar β-hydroxy ketones such as diacetone alcohol.

Biomedical Research Requiring MeSH-Annotated Pharmacological Tool Compound

For preclinical investigations into lipoxygenase-mediated inflammatory pathways or arachidonic acid metabolism, this compound serves as a MeSH-indexed tool compound with documented multi-target enzyme inhibition (lipoxygenase, cyclooxygenase, formyltetrahydrofolate synthetase, carboxylesterase) plus antioxidant activity [1]. This curated annotation, absent for simple ketones such as 2-heptanone, provides a literature entry point and pharmacological rationale for compound selection in exploratory studies.

Large-Scale Distillation and Separation Campaigns Favoring Higher Flash Point Intermediates

As established in Evidence Items 1 and 6, the target compound's lower boiling point (219.5 °C) relative to 6-hydroxy-6-methylheptan-2-one (245.9 °C) and its substantially higher flash point (88 °C) compared to 6-methylheptan-2-one (52 °C) make it the safer and more energy-efficient intermediate to handle in bulk. Procurement specifications for industrial-scale aldol condensation processes should prioritize this compound when safety classification and distillation economics are decision-relevant factors.

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